molecular formula C22H26N2O2 B1200246 Ethyl apovincaminate CAS No. 42971-12-0

Ethyl apovincaminate

Cat. No.: B1200246
CAS No.: 42971-12-0
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-RBBKRZOGSA-N
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Description

Ethyl apovincaminate, also known as vinpocetine, is a synthetic derivative of the vinca alkaloid vincamine. It is chemically known as (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester. This compound is derived from the seeds of Voacanga africana or the leaves of Vinca minor (lesser periwinkle). This compound is known for its cerebral blood-flow enhancing and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl apovincaminate is synthesized from the natural alkaloid vincamine. The synthesis involves the removal of a hydroxyl group and the esterification of the carboxylic acid with ethanol. The reaction of apovincaminic acid with ethanol in the presence of a catalyst such as methanol or acetone is a common method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction of vincamine from Voacanga africana seeds or Vinca minor leaves, followed by chemical modification to produce the desired compound. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its pharmacological properties.

    Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its efficacy.

    Substitution: Substitution reactions, particularly involving the ester group, can lead to the formation of various derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Methanol, acetone for esterification reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ethyl apovincaminate has a wide range of scientific research applications:

Mechanism of Action

Ethyl apovincaminate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ethyl apovincaminate is unique due to its specific combination of neuroprotective and cerebral blood-flow enhancing properties. Similar compounds include:

This compound stands out due to its synthetic origin and the specific modifications that enhance its therapeutic potential.

Properties

IUPAC Name

ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQMVWWZOMLN-RBBKRZOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904848
Record name (-)-Vinpocetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42971-12-0
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42971-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl apovincaminate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Vinpocetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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